molecular formula C9H13BO4 B6331594 2-Methoxy-5-(methoxymethyl)phenylboronic acid CAS No. 1332504-32-1

2-Methoxy-5-(methoxymethyl)phenylboronic acid

Cat. No.: B6331594
CAS No.: 1332504-32-1
M. Wt: 196.01 g/mol
InChI Key: FOXBMKOGKFITFF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxymethyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methoxymethyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methoxymethyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-methoxy-5-(methoxymethyl)benzene.

    Borylation: The aromatic compound undergoes borylation, which can be achieved using various methods, including direct borylation with boron reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methoxymethyl)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Bases: Potassium carbonate or sodium hydroxide to facilitate various reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols and Quinones: Resulting from oxidation reactions.

    Substituted Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

2-Methoxy-5-(methoxymethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

    Biology: Investigated for its potential in developing boron-containing drugs and as a tool in biochemical studies.

    Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxymethyl)phenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or vinyl halides. This process leads to the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxy-5-methylphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid

Uniqueness

2-Methoxy-5-(methoxymethyl)phenylboronic acid is unique due to the presence of both methoxy and methoxymethyl groups on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other boronic acids may not be as effective.

Properties

IUPAC Name

[2-methoxy-5-(methoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-6-7-3-4-9(14-2)8(5-7)10(11)12/h3-5,11-12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXBMKOGKFITFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)COC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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